![molecular formula C20H15N3O2 B4394185 N-[2-methyl-5-(2-quinoxalinyl)phenyl]-2-furamide](/img/structure/B4394185.png)
N-[2-methyl-5-(2-quinoxalinyl)phenyl]-2-furamide
Übersicht
Beschreibung
N-[2-methyl-5-(2-quinoxalinyl)phenyl]-2-furamide, also known as TAK-242, is a small molecule inhibitor that selectively targets Toll-like receptor 4 (TLR4) signaling. TLR4 is a crucial mediator of the innate immune response, and its dysregulation has been implicated in a variety of inflammatory and autoimmune diseases. TAK-242 has shown promise as a therapeutic agent in preclinical studies, and its potential applications in scientific research are currently being explored.
Wirkmechanismus
N-[2-methyl-5-(2-quinoxalinyl)phenyl]-2-furamide acts as a competitive inhibitor of TLR4 signaling by binding to the intracellular domain of TLR4 and preventing the recruitment of downstream signaling molecules. This leads to the inhibition of NF-κB and MAPK signaling pathways, which are critical for the production of pro-inflammatory cytokines and chemokines. N-[2-methyl-5-(2-quinoxalinyl)phenyl]-2-furamide has been shown to be highly selective for TLR4, with little to no activity against other TLRs or related receptors.
Biochemical and Physiological Effects:
N-[2-methyl-5-(2-quinoxalinyl)phenyl]-2-furamide has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In addition to its anti-inflammatory effects, N-[2-methyl-5-(2-quinoxalinyl)phenyl]-2-furamide has been shown to inhibit the proliferation and migration of cancer cells, suggesting that it may have potential as an anti-cancer agent. N-[2-methyl-5-(2-quinoxalinyl)phenyl]-2-furamide has also been shown to modulate the immune response in a variety of ways, including the induction of regulatory T cells and the suppression of Th17 cells. These effects may have implications for the treatment of autoimmune diseases and transplant rejection.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-[2-methyl-5-(2-quinoxalinyl)phenyl]-2-furamide in lab experiments is its high selectivity for TLR4, which allows for precise modulation of TLR4 signaling without affecting other pathways. N-[2-methyl-5-(2-quinoxalinyl)phenyl]-2-furamide is also relatively easy to use, with a well-established synthesis method and a variety of commercially available sources. However, there are some limitations to using N-[2-methyl-5-(2-quinoxalinyl)phenyl]-2-furamide in lab experiments. For example, N-[2-methyl-5-(2-quinoxalinyl)phenyl]-2-furamide has a relatively short half-life in vivo, which may limit its efficacy in certain disease models. Additionally, N-[2-methyl-5-(2-quinoxalinyl)phenyl]-2-furamide may have off-target effects at high concentrations, which could complicate data interpretation.
Zukünftige Richtungen
There are many potential future directions for the use of N-[2-methyl-5-(2-quinoxalinyl)phenyl]-2-furamide in scientific research. One area of interest is the development of N-[2-methyl-5-(2-quinoxalinyl)phenyl]-2-furamide-based therapies for inflammatory and autoimmune diseases, such as sepsis, rheumatoid arthritis, and multiple sclerosis. Another potential application is the use of N-[2-methyl-5-(2-quinoxalinyl)phenyl]-2-furamide as a tool for studying TLR4 signaling in various disease models, including cancer and infectious diseases. Additionally, there is ongoing research into the development of new TLR4 inhibitors based on the structure of N-[2-methyl-5-(2-quinoxalinyl)phenyl]-2-furamide, which may have improved efficacy and selectivity. Overall, N-[2-methyl-5-(2-quinoxalinyl)phenyl]-2-furamide represents a promising avenue for the development of new therapies and the advancement of scientific knowledge in the field of innate immunity.
Wissenschaftliche Forschungsanwendungen
N-[2-methyl-5-(2-quinoxalinyl)phenyl]-2-furamide has been widely used in scientific research to investigate the role of TLR4 signaling in various disease models. In particular, N-[2-methyl-5-(2-quinoxalinyl)phenyl]-2-furamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines in response to TLR4 activation, suggesting that it may have therapeutic potential in diseases characterized by excessive inflammation. N-[2-methyl-5-(2-quinoxalinyl)phenyl]-2-furamide has been tested in animal models of sepsis, acute lung injury, and rheumatoid arthritis, among others, and has shown promising results in reducing inflammation and improving outcomes.
Eigenschaften
IUPAC Name |
N-(2-methyl-5-quinoxalin-2-ylphenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2/c1-13-8-9-14(11-17(13)23-20(24)19-7-4-10-25-19)18-12-21-15-5-2-3-6-16(15)22-18/h2-12H,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDMNVBDMGZBIBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N=C2)NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-[2-Methyl-5-(2-quinoxalinyl)phenyl]-2-furamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-cyclopropylalaninamide](/img/structure/B4394114.png)
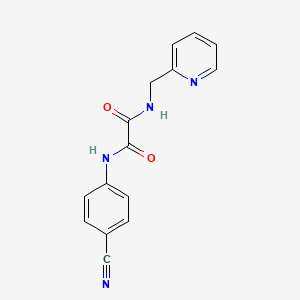
![ethyl 4-[3-ethoxy-4-(2-propyn-1-yloxy)phenyl]-2-oxo-6-propyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4394120.png)
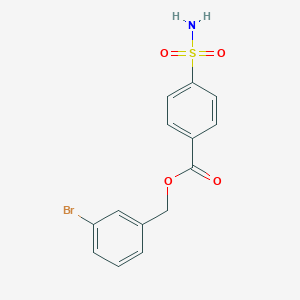
![methyl 2-({oxo[(2-pyridinylmethyl)amino]acetyl}amino)benzoate](/img/structure/B4394136.png)
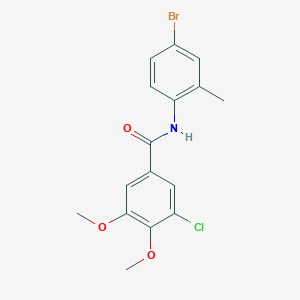
![2-(2,3-dimethylphenoxy)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-[(5-methyl-2-furyl)methyl]acetamide](/img/structure/B4394157.png)
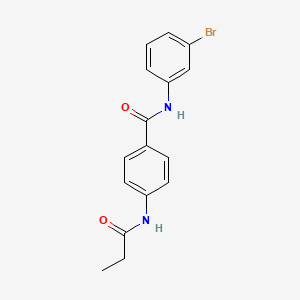
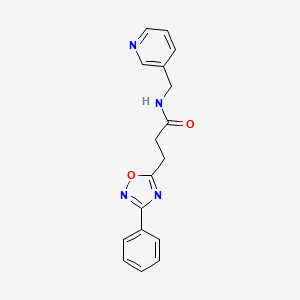
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B4394189.png)

![2-{4-[(cyclohexylamino)methyl]phenoxy}acetamide](/img/structure/B4394198.png)
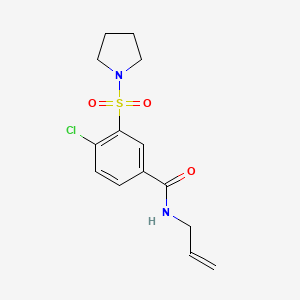
![3-[4-(benzylsulfonyl)benzyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B4394202.png)